(1-(Aminocarbonyl)hydrazino)acetic acid can serve as a building block in the synthesis of more complex molecules. Its functional groups (amine, carbonyl, and hydrazine) allow for various reactions like condensation, coupling, and cyclization, leading to diverse structures with potential applications in drug discovery and material science [].
The molecule's structure shows similarities to known bioactive compounds. Researchers are exploring its potential as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors involved in various diseases [].
(1-(Aminocarbonyl)hydrazino)acetic acid's ability to form hydrogen bonds and participate in coordination complexes makes it a potential candidate for the development of new materials. Its properties could be valuable in creating functional polymers, hydrogels, or catalysts [].
(1-(Aminocarbonyl)hydrazino)acetic acid, also known by its IUPAC name 2-[amino(carbamoyl)amino]acetic acid, is a chemical compound with the molecular formula C₃H₇N₃O₃ and a molecular weight of approximately 133.11 g/mol. This compound features a hydrazine functional group, which is characterized by the presence of nitrogen atoms, contributing to its unique chemical properties. It is classified as a mono-constituent substance and has been registered under the CAS number 138-07-8. The compound is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry .
These reactions highlight the versatility of (1-(aminocarbonyl)hydrazino)acetic acid in synthetic organic chemistry .
Research indicates that (1-(aminocarbonyl)hydrazino)acetic acid exhibits noteworthy biological activities. It has been studied for its potential:
These biological activities underscore the importance of (1-(aminocarbonyl)hydrazino)acetic acid in pharmacological research .
Several synthesis methods for (1-(aminocarbonyl)hydrazino)acetic acid have been documented:
These methods reflect the compound's synthetic accessibility and potential for modification in laboratory settings .
(1-(Aminocarbonyl)hydrazino)acetic acid has several notable applications:
The versatility of this compound highlights its significance across various scientific domains .
Interaction studies involving (1-(aminocarbonyl)hydrazino)acetic acid have focused on:
These interactions are critical for understanding the full potential of (1-(aminocarbonyl)hydrazino)acetic acid in medicinal chemistry .
Several compounds share structural similarities with (1-(aminocarbonyl)hydrazino)acetic acid. Here are some comparisons highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Hydrazine | N₂H₄ | Simple structure; primarily used as a reducing agent. |
| Amino Acetic Acid | C₂H₅NO₂ | Common amino acid; less complex than (1-(aminocarbonyl)hydrazino)acetic acid. |
| Urea | CH₄N₂O | Contains carbonyl; lacks hydrazine functionality. |
| Carbamoyl Hydrazine | C₂H₈N₄O | Similar functionality but differs in structure and reactivity. |
(1-(Aminocarbonyl)hydrazino)acetic acid stands out due to its unique combination of hydrazine and amino functionalities, which contribute to its distinct reactivity and biological activity compared to these similar compounds .
Acute Toxic;Irritant